3-Amino-N,N-dimethylbenzamide
Overview
Description
3-Amino-N,N-dimethylbenzamide: is an organic compound with the molecular formula C9H12N2O. It is a derivative of benzamide, where the amide nitrogen is substituted with two methyl groups and the benzene ring is substituted with an amino group at the third position. This compound is used in various chemical and biological research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-N,N-dimethylbenzamide typically involves the reduction of 3-nitro-N,N-dimethylbenzamide. The process includes dissolving 3-nitro-N,N-dimethylbenzamide in a mixture of ethanol and water, followed by the addition of zinc powder and ammonium chloride. The reaction mixture is stirred at room temperature overnight, then concentrated and diluted with water. The product is extracted using ethyl acetate and dried with anhydrous magnesium sulfate .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reduction reactions, with optimization for yield and purity. The reaction conditions are carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-N,N-dimethylbenzamide undergoes various chemical reactions, including:
Reduction: The nitro group in 3-nitro-N,N-dimethylbenzamide is reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Oxidation: The compound can be oxidized under specific conditions to form different products.
Common Reagents and Conditions:
Reduction: Zinc powder and ammonium chloride in ethanol and water.
Substitution: Various nucleophiles under appropriate conditions.
Oxidation: Oxidizing agents like hydrogen peroxide.
Major Products:
Reduction: this compound.
Substitution: Products depend on the nucleophile used.
Oxidation: Oxidized derivatives of the original compound.
Scientific Research Applications
3-Amino-N,N-dimethylbenzamide is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-N,N-dimethylbenzamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes, inhibiting their activity by binding to the active site or altering the enzyme’s conformation .
Comparison with Similar Compounds
- 3-Bromo-N,N-dimethylbenzamide
- 3-Chloro-N,N-dimethylbenzamide
- 3-Amino-N,4-dimethylbenzamide
Comparison: 3-Amino-N,N-dimethylbenzamide is unique due to the presence of the amino group at the third position, which imparts distinct chemical and biological properties. Compared to its halogenated analogs (e.g., 3-Bromo-N,N-dimethylbenzamide and 3-Chloro-N,N-dimethylbenzamide), the amino group provides different reactivity and interaction potential with biological targets .
Properties
IUPAC Name |
3-amino-N,N-dimethylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-11(2)9(12)7-4-3-5-8(10)6-7/h3-6H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZPLRAXAVPPVSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00329889 | |
Record name | 3-Amino-N,N-dimethylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00329889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33322-60-0 | |
Record name | 3-Amino-N,N-dimethylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00329889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-amino-N,N-dimethylbenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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